![molecular formula C18H22FN5O2 B5549787 2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5549787.png)

2-(4-fluorophenyl)-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

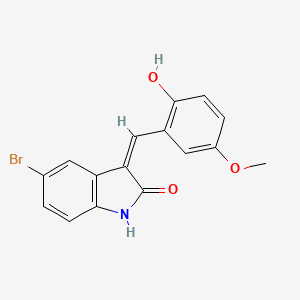

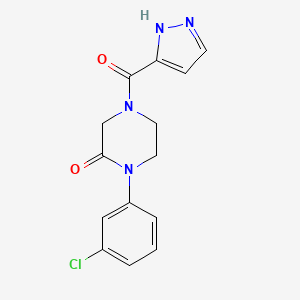

This compound is a part of a diverse class of molecules studied for various biological and chemical properties. It comprises a 4-fluorophenyl group, a morpholinyl-pyrimidinyl moiety, and an acetamide linker, indicating its potential utility in various chemical and pharmaceutical applications.

Synthesis Analysis

Synthesis pathways for related compounds often involve complex reactions including halogenation, acetylation, and the formation of amide bonds from corresponding acids and amines. For instance, compounds with similar structural features have been synthesized through reactions involving direct fluorination, high-pressure reactions between aminopyridines and cyanoacetates, or the coupling of ethyl acetic acids with diamines under specific conditions (Sharma et al., 2018).

Molecular Structure Analysis

The molecular structure of closely related compounds, characterized by X-ray crystallography, often reveals complex intramolecular and intermolecular interactions, such as hydrogen bonding, which significantly influence the compound's chemical reactivity and physical properties. For example, ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate showcases an orthorhombic crystal system with specific unit cell parameters (Sapnakumari et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include cyclization, halogenation, and nucleophilic substitution. The presence of functional groups such as the morpholino, pyrimidinyl, and acetamide can influence the reactivity, allowing for diverse chemical transformations. These reactions can lead to the formation of novel structures with potential biological activity (Kanagarajan et al., 2010).

Applications De Recherche Scientifique

Fluorination Chemistry

Research has explored the fluorination of various substrates under mild conditions using perfluoro-[N-(4-pyridyl)acetamide], demonstrating its utility as a selective electrophilic fluorinating agent. This highlights the potential of incorporating fluorine into complex organic molecules, possibly including compounds similar to the one , to modify their reactivity or physical properties (Banks et al., 1996).

Antimicrobial Activity

Synthesized derivatives of pyrimidine-triazole showed antimicrobial activity against selected bacterial and fungal strains. This indicates the potential of similar acetamide derivatives in contributing to the development of new antimicrobial agents, suggesting a path for exploring the biological activity of the compound (Majithiya & Bheshdadia, 2022).

Radioligand Development for PET Imaging

The development of radioligands for PET imaging, specifically [18F]PBR111, from a series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, indicates the applicability of similar compounds in medical imaging to study brain disorders or inflammation (Dollé et al., 2008).

Anticancer Drug Synthesis

The synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide with potential anticancer activity through targeting the VEGFr receptor showcases the compound's relevance in cancer research. This opens avenues for the compound to be investigated for similar therapeutic applications (Sharma et al., 2018).

Herbicidal Activity

The design and synthesis of novel N-(2-fluoro-5(3-methyl-2,6-dioxo-4-(trifluoromethyl)-2,3-dihydro-pyrimidin-1(6H)-yl)phenyl)-2-phenoxyacetamide derivatives with herbicidal activities against dicotyledonous weeds highlight the compound's potential application in agriculture (Wu et al., 2011).

Polymorphism in Pharmaceuticals

Studies on polymorphism, such as that of linezolid, provide insights into the solid-state characteristics of drug molecules, which is critical for understanding the stability, solubility, and bioavailability of pharmaceuticals. This knowledge could be applied to similar acetamide derivatives for optimizing drug formulations (Maccaroni et al., 2008).

Chemoselective Acetylation

The chemoselective monoacetylation of amino groups, as demonstrated with 2-aminophenol to N-(2-hydroxyphenyl)acetamide, illustrates the compound's potential utility in synthetic chemistry for selectively modifying biomolecules or pharmaceuticals (Magadum & Yadav, 2018).

Mécanisme D'action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on the specific biological target it interacts with. The different functional groups could potentially interact with different biological targets, leading to a variety of effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and reactivity. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound. This includes wearing appropriate personal protective equipment and following safe laboratory practices .

Orientations Futures

The future research directions for this compound could be quite varied, depending on its intended application. If it’s intended to be a pharmaceutical compound, future research could focus on optimizing its synthesis, improving its pharmacokinetic properties, and testing its efficacy and safety in preclinical and clinical trials .

Propriétés

IUPAC Name |

2-(4-fluorophenyl)-N-[2-[(6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN5O2/c19-15-3-1-14(2-4-15)11-18(25)21-6-5-20-16-12-17(23-13-22-16)24-7-9-26-10-8-24/h1-4,12-13H,5-11H2,(H,21,25)(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNNFRJYDLZMVOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-fluorophenyl)-N-(2-((6-morpholinopyrimidin-4-yl)amino)ethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,4-dimethoxyphenyl)acetyl]azepane](/img/structure/B5549709.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)methanesulfonamide](/img/structure/B5549716.png)

![4-methyl-3-[(2-phenylethyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5549735.png)

![N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}cyclohexanecarboxamide](/img/structure/B5549751.png)

![N-[4-(benzyloxy)phenyl]-2-methoxybenzamide](/img/structure/B5549766.png)

![(1S*,5R*)-3-isonicotinoyl-6-(4-methoxy-3-methylbenzoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5549769.png)

![2-ethyl-1-[(4-ethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B5549776.png)